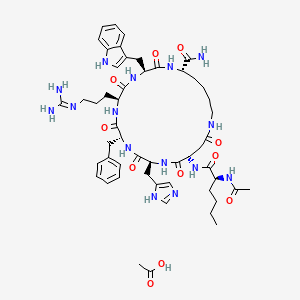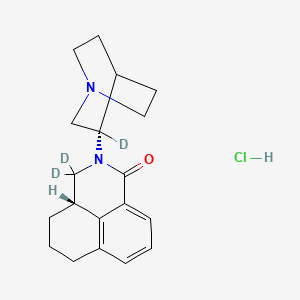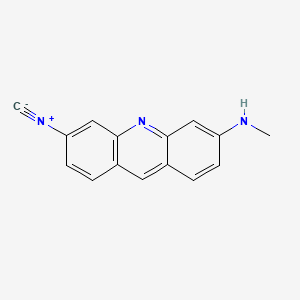
Pilocarpine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Pilocarpine-d3 (hydrochloride) is a deuterated form of pilocarpine, a naturally occurring alkaloid derived from the Pilocarpus plants. Pilocarpine is a muscarinic acetylcholine receptor agonist, primarily used in the treatment of dry mouth and various ophthalmic conditions, such as glaucoma .
Preparation Methods
The synthesis of (+)-Pilocarpine-d3 (hydrochloride) involves several steps, starting from the natural extraction of pilocarpine from Pilocarpus plants. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. Industrial production methods may include the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Chemical Reactions Analysis
(+)-Pilocarpine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(+)-Pilocarpine-d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in isotopic labeling studies.
Biology: Employed in studies involving muscarinic acetylcholine receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions like dry mouth and glaucoma.
Industry: Utilized in the development of new pharmaceuticals and chemical processes .
Mechanism of Action
(+)-Pilocarpine-d3 (hydrochloride) exerts its effects by acting as a muscarinic acetylcholine receptor agonist. It binds to the muscarinic receptors, particularly the M3 subtype, found in various endocrine and exocrine glands, as well as smooth muscle cells in the pupillary sphincter and ciliary bodies. This binding leads to the contraction of these muscles, resulting in pupil constriction (miosis) and increased secretion of saliva .
Comparison with Similar Compounds
(+)-Pilocarpine-d3 (hydrochloride) can be compared with other similar compounds such as:
Pilocarpine: The non-deuterated form, which has similar pharmacological effects but lacks the isotopic labeling.
Pilocarpine Nitrate: Another salt form of pilocarpine used in similar therapeutic applications.
Muscarine: A natural alkaloid with similar muscarinic receptor agonist properties but different chemical structure and potency .
Properties
Molecular Formula |
C11H17ClN2O2 |
|---|---|
Molecular Weight |
247.73 g/mol |
IUPAC Name |
(3S,4R)-3-ethyl-4-[[3-(trideuteriomethyl)imidazol-4-yl]methyl]oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H/t8-,10-;/m0./s1/i2D3; |
InChI Key |
RNAICSBVACLLGM-ALOYQDBRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC=C1C[C@H]2COC(=O)[C@H]2CC.Cl |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783309.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783316.png)
![decyl (E)-6-[(1S,2S,3S,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783324.png)


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B10783343.png)

![(1R,4S,4'Z,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10783363.png)



